1,2-Phenylene diisothiocyanate
Overview
Description
1,2-Phenylene diisothiocyanate is a chemical compound with the molecular formula C8H4N2S2 . It is also known by other names such as 1,2-Diisothiocyanatobenzene, phenylene isothiocyanate, and phenylene diisothiocyanate . The molecular weight of this compound is 192.3 g/mol .
Molecular Structure Analysis
The IUPAC name for 1,2-Phenylene diisothiocyanate is 1,2-diisothiocyanatobenzene . The InChI representation of the molecule is InChI=1S/C8H4N2S2/c11-5-9-7-3-1-2-4-8 (7)10-6-12/h1-4H
. The Canonical SMILES representation is C1=CC=C (C (=C1)N=C=S)N=C=S
.
Physical And Chemical Properties Analysis
1,2-Phenylene diisothiocyanate has a molecular weight of 192.3 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . It has two rotatable bonds . The exact mass and monoisotopic mass of the compound are 191.98159048 g/mol . The topological polar surface area is 88.9 Ų . The compound has 12 heavy atoms .
Scientific Research Applications
ImmunoPET Imaging
“1,2-Phenylene diisothiocyanate” is used in the synthesis of hydroxamate-containing chelators for labeling antibodies with isotopes like 89Zr and 68Ga . These labeled antibodies are then used in immunoPET imaging, which is a type of positron emission tomography that allows for highly specific imaging of tumors or other diseases .
Mercury Sensing in Living Cells
Researchers utilize “1,2-Phenylene diisothiocyanate” to create fluorescent chemosensors that can detect Hg 2+ ions in living cells. This application is crucial for monitoring mercury levels and studying its effects on biological systems .
Enzyme Immobilization
The compound serves as a cross-linking reagent to investigate the mechanism of enzyme immobilization on silanized surfaces. Understanding this mechanism is vital for developing more efficient enzyme-based sensors and industrial catalysts .
Synthesis of Selective Receptors
It is involved in the synthesis of dipodal bis-urea receptors, which are selective for hydrogen sulfate. These receptors have potential applications in environmental monitoring and industrial processes where selective detection of ions is required .
5. Assembly of Reduced Graphene Oxide Sheets “1,2-Phenylene diisothiocyanate” plays a role in the assembly process of reduced graphene oxide (RGO) sheets, particularly in their electrochemical functionalization with polydiphenylamine (PDPA). This application is significant for the development of advanced materials with specific electronic properties .
Covalent Immobilization of Enzymes
The compound is used for the covalent immobilization of enzymes such as β-D-Galactosidase. This process is essential for creating stable enzyme platforms that can be used for various biochemical assays .
Safety and Hazards
1,2-Phenylene diisothiocyanate is harmful in contact with skin, if inhaled, and if swallowed . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended . If swallowed, it is advised to call a poison center or doctor/physician if one feels unwell .
Mechanism of Action
Mode of Action
It is known that isothiocyanates, a group of compounds to which 1,2-phenylene diisothiocyanate belongs, are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
properties
IUPAC Name |
1,2-diisothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFLVLIPBDQGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221320 | |
Record name | 1,2-Phenylene diisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71105-17-4 | |
Record name | 1,2-Phenylene diisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071105174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Phenylene diisothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71105-17-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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